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Abstract

Torosachrysone 8-O-beta-gentiobioside is a naturally occurring naphthopyrone glycoside
isolated from the seeds of Cassia tora (also known as Senna tora) and fungi of the genus
Cortinarius. This document provides a comprehensive overview of its known physical and
chemical properties, drawing from available literature and chemical databases. While direct
experimental data on the biological activities of the gentiobioside derivative is limited, this guide
also discusses the activities of its aglycone, torachrysone, and the closely related
torachrysone-8-O-f3-D-glucoside, to provide context and suggest potential areas for future
investigation. This guide includes tabulated physicochemical data, a generalized isolation
protocol, and visual diagrams to illustrate logical relationships and potential experimental
workflows.

Chemical and Physical Properties

Torosachrysone 8-O-beta-gentiobioside is a yellow crystalline powder. Its core structure is a
torachrysone aglycone, which is a derivative of 1,8-dihydroxynaphthalene, linked to a
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gentiobiose (a disaccharide of two glucose units) moiety at the 8-position via an O-glycosidic
bond.

Physicochemical Data

The following tables summarize the key physical and chemical properties of Torosachrysone
8-0O-beta-gentiobioside. There have been some discrepancies in the literature and
commercial supplier data regarding its molecular formula and weight. The data presented here
Is based on the most consistent information from scientific databases.

Table 1. General and Physical Properties

Property Value Source
Molecular Formula C26H34014 PubChem[1][2]
Molecular Weight 570.5 g/mol PubChem[1][2]
Appearance Solid PubChem[1]
Melting Point 221 °C PubChem[1]

N Soluble in DMSO, Pyridine,
Solubility ChemFaces|3]
Methanol, Ethanol

Table 2: Computed Chemical Properties
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Property Value Source
XLogP3-AA -0.9 PubChem[1][2]
Hydrogen Bond Donor Count 8 PubChem[1][2]
Hydrogen Bond Acceptor

Count 14 PubChem[1][2]
Rotatable Bond Count 8 PubChem[1][2]
Exact Mass 570.19485575 Da PubChem[1][2]
Topological Polar Surface Area 225 A2 PubChem[1][2]
Heavy Atom Count 40 PubChem[1][2]
Complexity 846 PubChem[1][2]

Note: The properties in Table 2 are computationally generated and may differ slightly from
experimentally determined values.

Sourcing and Isolation
Natural Sources

Torosachrysone 8-O-beta-gentiobioside has been identified in the following natural sources:
e Seeds of Cassia torosa (Senna tora): This is the most cited source for the compound.[4]

o Fungi of the genus Cortinarius: The diastereoisomeric gentiobiosides of both (R)- and (S)-
torosachrysone have been isolated from Australian toadstools of this genus.

Experimental Protocol for Isolation

The following is a generalized protocol for the isolation of Torosachrysone 8-O-beta-
gentiobioside from the seeds of Cassia tora, based on common phytochemical extraction and
purification techniques. The original isolation was reported by Kitanaka and Takido in 1984.[4]

[5]

Step 1: Extraction
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e Obtain dried and powdered seeds of Cassia tora.

o Perform a solvent extraction using a 70% ethanol solution. This is a common method for
extracting phenolic glycosides.

e The extraction is typically carried out at room temperature with agitation for several hours or
days, or under reflux for a shorter period.

o Filter the extract to remove solid plant material.
o Concentrate the filtrate under reduced pressure to yield a crude extract.
Step 2: Fractionation

e The crude extract is often subjected to liquid-liquid partitioning to separate compounds
based on polarity. A typical scheme would involve partitioning between water and solvents of
increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Glycosides
like Torosachrysone 8-O-beta-gentiobioside are expected to partition into the more polar
fractions (e.g., ethyl acetate or n-butanol).

Step 3: Chromatographic Purification
e The enriched fraction is then subjected to repeated column chromatography for purification.

o Column materials: Silica gel is commonly used for initial purification, followed by reverse-
phase C18 silica gel for higher resolution separation of polar compounds.

» Mobile phase: A gradient elution system is typically employed. For silica gel, a mixture of
chloroform and methanol, or ethyl acetate and methanol, with increasing polarity is common.
For reverse-phase chromatography, a gradient of methanol and water is typically used.

» Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those
containing the target compound.

o Fractions containing pure Torosachrysone 8-O-beta-gentiobioside are combined and the
solvent is evaporated to yield the final product.
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Generalized workflow for the isolation of Torosachrysone 8-O-beta-gentiobioside.

Biological Activity and Potential Signaling Pathways

Direct research on the biological activities and signaling pathways of Torosachrysone 8-O-
beta-gentiobioside is not extensively documented in publicly available literature. However,
studies on its aglycone (torachrysone) and the structurally similar Torachrysone-8-O-3-D-
glucoside provide valuable insights into its potential therapeutic effects.

Anti-estrogenic Activity (of Aglycone)

The aglycone, torachrysone, has been shown to possess significant anti-estrogenic activity.[6]
Experimental Protocol: Anti-estrogenic Activity Assay
e Cell Line: Estrogen-dependent human breast cancer cells (e.g., MCF-7) are used.

e Culture: Cells are maintained in a phenol red-free medium supplemented with charcoal-
stripped fetal bovine serum to eliminate exogenous estrogens.

o Treatment: Cells are treated with a known concentration of 173-estradiol to induce
proliferation. Concurrently, cells are treated with varying concentrations of the test compound
(e.g., torachrysone).

o Assay: Cell proliferation is measured after a set incubation period (e.g., 72 hours) using a
viability assay such as the MTT assay.

o Endpoint: A decrease in estradiol-induced cell proliferation indicates anti-estrogenic activity.
The ICso value (the concentration that inhibits 50% of the estrogen-induced proliferation) is
calculated.
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Proposed anti-estrogenic mechanism of the aglycone, torachrysone.

Anti-inflammatory Activity (of Glucoside Analogue)

Torachrysone-8-O-B-D-glucoside, a closely related compound, has demonstrated significant
anti-inflammatory effects.[7] Its mechanisms of action have been studied in detail and may
suggest similar potential for the gentiobioside.

Two key pathways have been identified for the glucoside:
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Inhibition of Focal Adhesion Kinase (FAK) Phosphorylation: This action restrains the
morphological transformation of macrophages into a pro-inflammatory M1 phenotype and
reduces their adhesion.[8]

Inhibition of Aldose Reductase (AR): This blocks the metabolism of lipid peroxidation
products like 4-hydroxynonenal (4-HNE), preventing the formation of protein adducts that
cause cellular damage and inflammation. This effect is also linked to the upregulation of
NRF2-downstream antioxidant factors.[7]
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Anti-inflammatory pathways of the analogue Torachrysone-8-O-3-D-glucoside.
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Cytotoxicity (of Glucoside Analogue)

Torachrysone-8-O-[3-D-glucoside has been reported to exhibit cytotoxic effects against several
cancer cell lines, including SK-LU-1 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast
cancer), with ICso values of 74.73, 71.67, and 65.10 uM, respectively.[9] While this data is for
the glucoside, it suggests that the gentiobioside may also possess cytotoxic properties worthy
of investigation.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepGZ2) in 96-well plates at a specific density
and allow them to adhere overnight.

e Treatment: Replace the medium with fresh medium containing serial dilutions of
Torosachrysone 8-O-beta-gentiobioside. Include a vehicle control (e.g., DMSO) and a
positive control (e.g., doxorubicin).

 Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

e MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 2-4 hours to allow for the formation of formazan
crystals by viable cells.

e Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the
formazan crystals.

» Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a
microplate reader.

» Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the ICso value.

Conclusion and Future Directions

Torosachrysone 8-O-beta-gentiobioside is a natural product with a well-defined chemical
structure. While its physicochemical properties are partially characterized, a significant portion
of the available data is computational. The primary area requiring further research is the
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elucidation of its specific biological activities. The known anti-estrogenic properties of its
aglycone and the anti-inflammatory and cytotoxic effects of its glucoside analogue strongly
suggest that Torosachrysone 8-O-beta-gentiobioside is a promising candidate for further
investigation in oncology and inflammatory diseases.

Future research should focus on:

o Comprehensive Biological Screening: Performing in-depth studies to confirm and quantify
the cytotoxic, anti-inflammatory, anti-estrogenic, and antioxidant activities of the
gentiobioside itself.

o Mechanism of Action Studies: Investigating the specific molecular targets and signaling
pathways modulated by Torosachrysone 8-O-beta-gentiobioside to understand how it
exerts its biological effects.

o Pharmacokinetic and In Vivo Studies: Evaluating the absorption, distribution, metabolism,
and excretion (ADME) properties of the compound, and testing its efficacy and safety in
animal models of relevant diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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